molecular formula C20H17N3O4 B2554407 N-{3-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 927145-30-0

N-{3-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No. B2554407
CAS RN: 927145-30-0
M. Wt: 363.373
InChI Key: IXDOGTWLONAFAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. Functional groups, such as the furan rings and the pyrazole ring in this compound, often participate in chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the molecular structure of the compound .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study conducted by Hu et al. (2016) on a similar compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, focused on its synthesis, crystal structure, and biological activity. The compound displayed moderate herbicidal and fungicidal activities, showcasing the potential of furan-pyrazole derivatives in agricultural applications Hu et al., 2016.

Antimicrobial Activity

  • Rani et al. (2015) investigated the synthesis, structural elucidation, and in-vitro antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines. These compounds demonstrated significant antibacterial properties against various strains, highlighting their potential as novel antibacterial agents Rani et al., 2015.

Antioxidant Activity

  • Prabakaran et al. (2021) explored the synthesis, ADMET, QSAR, and molecular modeling studies of novel chalcone derivatives, including furan-pyrazole analogs, for their antioxidant properties. The compounds exhibited potential antioxidant activities, suggesting their use in combating oxidative stress-related diseases Prabakaran et al., 2021.

Anti-Inflammatory and Analgesic Activities

  • Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and evaluated their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory and moderate anti-inflammatory activities, indicating their therapeutic potential Sunder et al., 2013.

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is typically relevant for drugs and bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or environmentally hazardous .

Future Directions

The potential applications and future directions for a compound depend on its properties and the results of experimental studies. Without specific information on this compound, it’s difficult to predict future directions .

properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-13(24)21-15-6-2-5-14(11-15)16-12-17(18-7-3-9-26-18)23(22-16)20(25)19-8-4-10-27-19/h2-11,17H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDOGTWLONAFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

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